Ethyl (1,1-dioxido-2,3-dihydrothiophen-3-yl)carbamate
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Overview
Description
Ethyl (1,1-dioxido-2,3-dihydrothiophen-3-yl)carbamate is a chemical compound with the molecular formula C7H11NO4S and a molecular weight of 205.23 g/mol . This compound is characterized by the presence of a sulfone group, which is known for its electron-withdrawing properties and ability to form hydrogen bonds . These properties make it a valuable compound in various scientific and industrial applications.
Preparation Methods
The synthesis of Ethyl (1,1-dioxido-2,3-dihydrothiophen-3-yl)carbamate typically involves the reaction of the corresponding starting alcohols with trichloroacetyl isocyanate, followed by the hydrolysis of the trichloroacetyl protecting group with potassium carbonate in methanol . This method allows for the formation of the sulfone carbamate with high purity and yield. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
Ethyl (1,1-dioxido-2,3-dihydrothiophen-3-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include Rhodium (II) acetate for catalyzing cyclization reactions . The major products formed from these reactions include new heterocyclic systems, such as tetrahydro-3H-4-oxa-2-thia-2b-azacyclopropa[cd]pentalen-3-one 2,2-dioxide .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, it has shown potential anticancer activity, particularly against prostate carcinoma cell lines . Its ability to form hydrogen bonds and interact with protein targets makes it a valuable tool in drug discovery and development . In industry, it is used in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of Ethyl (1,1-dioxido-2,3-dihydrothiophen-3-yl)carbamate involves its interaction with molecular targets through hydrogen bonding and electron-withdrawing effects . These interactions can influence the activity of enzymes and other proteins, leading to various biological effects. The compound’s ability to form stable complexes with protein targets is a key factor in its biological activity .
Comparison with Similar Compounds
Ethyl (1,1-dioxido-2,3-dihydrothiophen-3-yl)carbamate can be compared with other sulfone carbamates, such as tetrahydro-3H-4-oxa-2-thia-2b-azacyclopropa[cd]pentalen-3-one 2,2-dioxide . These compounds share similar structural features and chemical properties but may differ in their biological activity and applications. The unique combination of a sulfone group and a carbamate moiety in this compound makes it particularly valuable for specific applications in drug discovery and development .
Properties
Molecular Formula |
C7H11NO4S |
---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
ethyl N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)carbamate |
InChI |
InChI=1S/C7H11NO4S/c1-2-12-7(9)8-6-3-4-13(10,11)5-6/h3-4,6H,2,5H2,1H3,(H,8,9) |
InChI Key |
YBCQPYAIFHHIKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1CS(=O)(=O)C=C1 |
Origin of Product |
United States |
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